molecular formula C16H8ClN3O3S3 B2585486 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 477280-63-0

3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B2585486
M. Wt: 421.89
InChI Key: NVNLRPXMJNMUSZ-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are part of the larger azole group, which also includes imidazoles and oxazoles . Thiophenes, on the other hand, are five-membered aromatic compounds with four carbon atoms and one sulfur atom . Both thiazoles and thiophenes are important in medicinal chemistry, as they are found in many biologically active compounds .


Synthesis Analysis

The synthesis of thiazoles and thiophenes often involves the reaction of precursors under specific conditions . For example, arylaminothiazoles and arylidene hydrazinothiazoles have been synthesized and evaluated for their antibacterial and anti-inflammatory activities .


Molecular Structure Analysis

The thiazole ring is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Thiophene, like thiazole, is also aromatic and its structure is considered to be a structural alert .


Chemical Reactions Analysis

The chemical reactivity of thiazoles and thiophenes is determined by their molecular structure. For instance, the C-5 atom in a thiazole can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . Thiophene has similar properties .

Scientific Research Applications

Antitumor Activity

Research has shown that compounds with structural features similar to 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide, particularly those involving imidazole derivatives, have been investigated for their antitumor properties. Bis(2-chloroethyl)amino derivatives of imidazole and related structures have passed preclinical testing stages, highlighting their potential as antitumor drugs. This suggests that compounds with similar molecular frameworks may also hold promise in cancer research and treatment (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthesis of Metal Passivators and Light-sensitive Materials

Another application area is in the synthesis of metal passivators and light-sensitive materials. For example, 5,5′-Methylene-bis(benzotriazole), a compound with structural similarities, serves as a versatile intermediate in these applications. This points towards the potential use of 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide in the development of new materials that could have significant industrial applications (Gu, H., Yu, B., Zhang, P., & Xu, W.-M., 2009).

Evaluation of Carcinogenic Potential

The compound's structural analogs have been synthesized and evaluated for their potential carcinogenicity. This includes studies on thiophene analogs of known carcinogens, which have been tested in vitro to assess their potential to cause cancer. Such research underscores the importance of structural analysis in predicting and evaluating the health risks associated with chemical compounds (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).

Antioxidant and Anti-inflammatory Agents

Research focusing on the synthesis of benzofused thiazole derivatives, including structures analogous to 3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide, has demonstrated their potential as antioxidant and anti-inflammatory agents. Such compounds have been evaluated for in vitro antioxidant and anti-inflammatory activities, suggesting their application in developing therapeutic agents for managing oxidative stress and inflammation-related conditions (Raut, D. G., Patil, S., Choudhari, P., Kadu, V. D., Lawand, A. S., Hublikar, M., & Bhosale, R., 2020).

Future Directions

Thiazoles and thiophenes continue to be of great interest in medicinal chemistry due to their wide range of therapeutic properties . Future research will likely focus on the design and development of new thiazole and thiophene derivatives with improved pharmacological activity .

properties

IUPAC Name

3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClN3O3S3/c17-13-9-3-1-2-4-11(9)26-14(13)15(21)19-16-18-10(7-25-16)12-5-8(6-24-12)20(22)23/h1-7H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNLRPXMJNMUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

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